molecular formula C10H9ClO3 B14052185 1-(2-Carboxyphenyl)-2-chloropropan-1-one

1-(2-Carboxyphenyl)-2-chloropropan-1-one

Cat. No.: B14052185
M. Wt: 212.63 g/mol
InChI Key: DPPYWOCUSIVIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Carboxyphenyl)-2-chloropropan-1-one is an organic compound that features a carboxylic acid group and a chlorine atom attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Carboxyphenyl)-2-chloropropan-1-one typically involves the reaction of 2-chloropropanone with 2-carboxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Carboxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Carboxyphenyl)-2-chloropropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Carboxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

2-(2-chloropropanoyl)benzoic acid

InChI

InChI=1S/C10H9ClO3/c1-6(11)9(12)7-4-2-3-5-8(7)10(13)14/h2-6H,1H3,(H,13,14)

InChI Key

DPPYWOCUSIVIJA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.